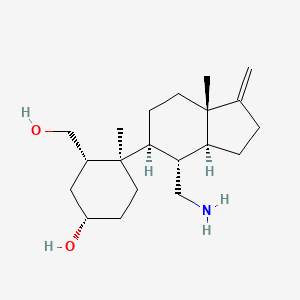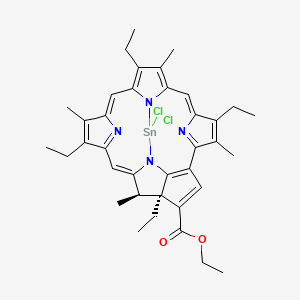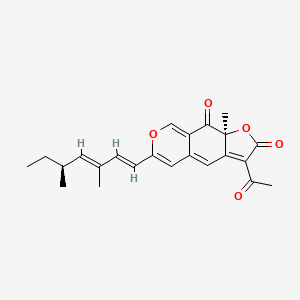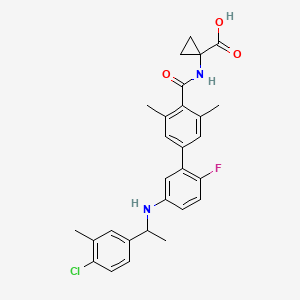
S1P1-IN-Ex26
描述
S1P1-IN-Ex26, also known as Ex26, is a potent and selective antagonist of the sphingosine 1-phosphate receptor 1 (S1P1) with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . Ex26 can be used in experimental autoimmune encephalomyelitis research .
Physical And Chemical Properties Analysis
Ex26 is a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) antagonist with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . The exact physical and chemical properties such as solubility, stability, and molecular weight (494.98) are known .科学研究应用
分子相互作用和选择性
- S1P1-IN-Ex26作为S1P1受体激动剂,在S1P1和S1P3受体之间的分子相互作用和选择性中发挥作用。邓等人(2007年)的研究利用分子建模、定点突变和亲和力研究探索了这种选择性的分子基础。他们发现了特定残基对某些S1P1选择性激动剂的S1P1/S1P3选择性的贡献,增进了我们对受体-配体相互作用的理解(Deng et al., 2007)。
对毛细血管渗漏和淋巴细胞外流的影响
- Sanna等人(2006年)的研究突显了S1P1-IN-Ex26可能如何影响毛细血管渗漏和淋巴细胞外流。他们使用手性S1P1受体拮抗剂在体内展示了其对毛细血管完整性和淋巴细胞迁移的影响,为我们提供了有关S1P1调节在血管和免疫系统中的治疗潜力的见解(Sanna et al., 2006)。
受体激活机制
- 了解受体激活机制对于S1P1-IN-Ex26的科学研究至关重要。袁等人(2013年)对S1P1受体进行了分子动力学模拟,提供了其激活过程的详细视图。这项研究有助于我们理解受体-配体相互作用的结构和动态方面,对于开发有效的针对S1P1的治疗方案至关重要(Yuan et al., 2013)。
在神经和血管发育中的作用
- S1P1在神经和血管发育中的作用是其研究应用的另一个重要方面。水岸等人(2005年)表明,由S1P1介导的S1P信号对这些发育过程至关重要。他们对鞘氨醇激酶缺失小鼠的研究揭示了S1P1在神经发生和血管生成中的关键作用(Mizugishi et al., 2005)。
在自身免疫疾病中的治疗潜力
- Fujii等人(2012年)的研究强调了S1P1-IN-Ex26在治疗自身免疫疾病中的潜力。他们开发了一种新型的S1P1选择性拮抗剂,展示了其免疫调节活性以及在小鼠模型中抑制关节炎发展的有效性。这表明S1P1拮抗剂在自身免疫疾病中的治疗相关性(Fujii et al., 2012)。
对专利文献的贡献
- Roberts等人(2013年)的专利文献回顾强调了S1P1受体激动剂如S1P1-IN-Ex26在治疗应用中的重要性。他们的回顾涵盖了S1P1-R激动剂分子的开发以及它们在移植、炎症、癌症和自身免疫疾病中的作用,突出了这些化合物的持续研究和潜力(Roberts et al., 2013)。
属性
IUPAC Name |
1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNBORUVLWCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101859 | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S1P1-IN-Ex26 | |
CAS RN |
1233332-37-0 | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



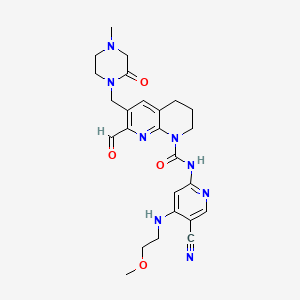
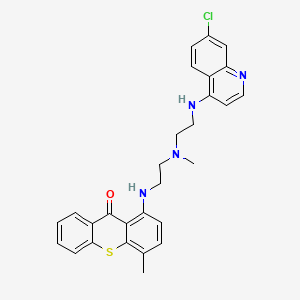

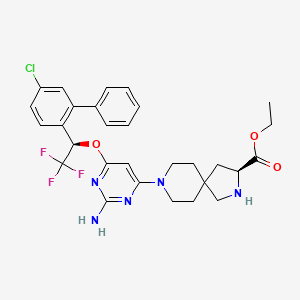
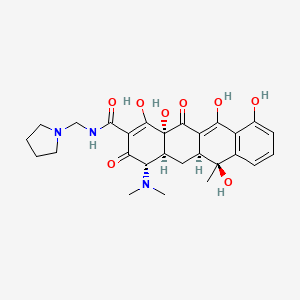
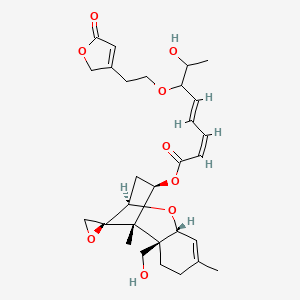
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
